molecular formula C14H12N2O5 B12453463 3-{[2-(Furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl acetate

3-{[2-(Furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl acetate

Cat. No.: B12453463
M. Wt: 288.25 g/mol
InChI Key: KVAGCYQYCXOAET-UHFFFAOYSA-N
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Description

3-{[2-(Furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl acetate is a complex organic compound that features a furan ring, a hydrazine moiety, and a phenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl acetate typically involves multiple steps. One common method starts with the preparation of furan-2-carbohydrazide, which is then reacted with 3-(acetoxy)benzoyl chloride under controlled conditions to yield the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{[2-(Furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[2-(Furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl acetate involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The acetate group can enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbohydrazide: Shares the furan and hydrazine moieties but lacks the phenyl acetate group.

    3-(Acetoxy)benzoyl chloride: Contains the phenyl acetate group but lacks the furan and hydrazine moieties.

    Furan-2,5-dione derivatives: Formed through the oxidation of the furan ring.

Uniqueness

3-{[2-(Furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl acetate is unique due to its combination of a furan ring, hydrazine moiety, and phenyl acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

[3-[(furan-2-carbonylamino)carbamoyl]phenyl] acetate

InChI

InChI=1S/C14H12N2O5/c1-9(17)21-11-5-2-4-10(8-11)13(18)15-16-14(19)12-6-3-7-20-12/h2-8H,1H3,(H,15,18)(H,16,19)

InChI Key

KVAGCYQYCXOAET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=CO2

Origin of Product

United States

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